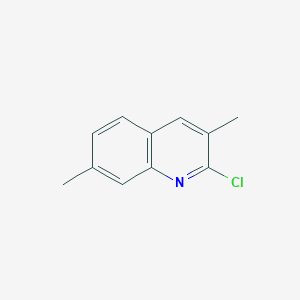

2-Chloro-3,7-dimethylquinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3,7-dimethylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN/c1-7-3-4-9-6-8(2)11(12)13-10(9)5-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRCFMOSCDFQGJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=C(C(=N2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60357249 | |

| Record name | 2-chloro-3,7-dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73863-46-4 | |

| Record name | 2-chloro-3,7-dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 73863-46-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Chloro-3,7-dimethylquinoline molecular structure and IUPAC name

An In-depth Technical Guide to 2-Chloro-3,7-dimethylquinoline

Abstract: This document provides a comprehensive technical overview of this compound, a halogenated heterocyclic compound of significant interest in synthetic and medicinal chemistry. As a member of the quinoline family, this molecule serves as a versatile building block for the development of more complex chemical entities with potential therapeutic applications. This guide details its core structural and physicochemical properties, explores established synthetic pathways with mechanistic insights, analyzes its chemical reactivity, and outlines methods for its analytical characterization. The content is tailored for researchers, scientists, and drug development professionals seeking a detailed understanding of this important chemical intermediate.

Core Identification and Molecular Structure

The precise identification and structural understanding of a chemical compound are foundational to its application in research and development. This compound is systematically named and identified according to established chemical conventions.

IUPAC Name and Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[1] This name explicitly defines the parent heterocycle as a quinoline, with substituents located at specific positions: a chloro group at position 2 and methyl groups at positions 3 and 7.

Key Identifiers

For unambiguous identification in databases and regulatory documents, several key identifiers are used.

| Identifier | Value | Source |

| CAS Number | 73863-46-4 | [1][2][3] |

| Molecular Formula | C₁₁H₁₀ClN | [1][3] |

| Molecular Weight | 191.66 g/mol | [1] |

| InChI Key | VRCFMOSCDFQGJA-UHFFFAOYSA-N | [4] |

| Canonical SMILES | Cc1ccc2cc(C)c(Cl)nc2c1 | [4] |

Molecular Structure

The structure consists of a bicyclic aromatic system where a benzene ring is fused to a pyridine ring. The numbering of the quinoline ring system dictates the substituent positions as illustrated below.

Caption: 2D structure of this compound with IUPAC numbering.

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, purification, and application in synthetic protocols.

| Property | Value | Source |

| Physical State | Solid | |

| Boiling Point | 305.2 °C at 760 mmHg | [3] |

| Density | 1.188 g/cm³ | [3] |

| Flash Point | 167 °C | [3] |

| Predicted XlogP | 3.9 | [4] |

The high XlogP value suggests significant lipophilicity, indicating poor solubility in water but good solubility in nonpolar organic solvents.

Synthesis and Mechanistic Insights

The synthesis of 2-chloroquinoline derivatives is a well-established area of organic chemistry. A predominant method for producing related structures is the Vilsmeier-Haack reaction, which offers a direct route to 2-chloro-3-formylquinolines from substituted acetanilides.[5][6][7] This reaction exemplifies a powerful tool for constructing the quinoline scaffold with the desired chlorination pattern.

General Synthetic Approach: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction involves the formylation of an electron-rich aromatic ring using a Vilsmeier reagent, which is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, typically phosphoryl chloride (POCl₃).[6] When applied to substituted acetanilides, the reaction proceeds via electrophilic aromatic substitution followed by cyclization and chlorination to yield the 2-chloroquinoline derivative. The POCl₃ serves as both a dehydrating agent to form the Vilsmeier reagent and the chlorine source for the final product.

Sources

- 1. scbt.com [scbt.com]

- 2. This compound CAS#: 73863-46-4 [amp.chemicalbook.com]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. PubChemLite - this compound (C11H10ClN) [pubchemlite.lcsb.uni.lu]

- 5. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ajgreenchem.com [ajgreenchem.com]

- 7. chemijournal.com [chemijournal.com]

Physical and chemical properties of 2-Chloro-3,7-dimethylquinoline

An In-Depth Technical Guide to 2-Chloro-3,7-dimethylquinoline: Properties, Synthesis, and Applications

Introduction

This compound is a halogenated heterocyclic compound belonging to the quinoline family. Quinolines, which consist of a benzene ring fused to a pyridine ring, are a foundational scaffold in medicinal chemistry and materials science. The presence of a reactive chlorine atom at the 2-position, combined with the specific substitution pattern of the methyl groups, makes this compound a valuable and versatile intermediate for the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of its known and predicted properties, reactivity, synthesis, and safe handling protocols, tailored for researchers and scientists in drug development and chemical synthesis.

Part 1: Physicochemical and Structural Properties

The fundamental identity and physical characteristics of a compound are critical for its application in experimental work. While experimentally verified data for this compound is not extensively published, a combination of data from supplier specifications and computational predictions allows for a reliable profile.

Structural and Molecular Identifiers

The structure consists of a quinoline core with methyl groups at positions 3 and 7, and a chlorine atom at the 2-position.

-

IUPAC Name: this compound

-

SMILES: Cc1ccc2cc(C)c(Cl)nc2c1

-

InChI Key: VRCFMOSCDFQGJA-UHFFFAOYSA-N

Physicochemical Data

The following table summarizes the key physicochemical properties. It is important to note that some physical properties, such as boiling and melting points, are predicted values and should be used as estimates pending experimental verification. Discrepancies in predicted values from different sources highlight the importance of empirical determination.

| Property | Value | Source(s) |

| CAS Number | 73863-46-4 | [1][2] |

| Molecular Formula | C₁₁H₁₀ClN | [1] |

| Molecular Weight | 191.66 g/mol | [1] |

| Physical Form | Solid | |

| Boiling Point | ~299.25 - 305.2 °C (Predicted) | [2][3] |

| Density | ~1.12 - 1.19 g/cm³ (Predicted) | [2][3] |

| Flash Point | ~131.5 - 167 °C (Predicted) | [2][3] |

| XLogP3-AA | 3.9 | [4][5] |

Part 2: Spectroscopic Characterization (A Predictive Approach)

Expected Spectroscopic Data

-

¹H NMR: The spectrum should display distinct signals corresponding to the aromatic protons and the two methyl groups. The aromatic protons on the benzene and pyridine rings would appear in the downfield region (δ 7.0-8.5 ppm), with their splitting patterns dictated by their positions. The two methyl groups would appear as singlets in the upfield region (δ 2.0-3.0 ppm).

-

¹³C NMR: The spectrum would show 11 distinct carbon signals. The carbons of the quinoline core would resonate in the aromatic region (δ 120-150 ppm), with the carbon bearing the chlorine atom (C2) being significantly influenced. The two methyl carbons would appear at the high-field end of the spectrum.

-

Infrared (IR) Spectroscopy: Key absorption bands would include C=C and C=N stretching vibrations for the quinoline ring (approx. 1500-1650 cm⁻¹), C-H stretching for the aromatic and methyl groups (approx. 2900-3100 cm⁻¹), and a characteristic C-Cl stretching vibration (approx. 600-800 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum should exhibit a distinct molecular ion peak (M⁺) at m/z 191. An isotopic peak (M+2) at m/z 193 with an intensity of approximately one-third of the M⁺ peak is expected, which is characteristic of the presence of a single chlorine atom.

Protocol for Spectroscopic Analysis

-

Sample Preparation: Dissolve an accurately weighed sample (~5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for NMR analysis. For IR, prepare a KBr pellet or use a thin film method. For MS, dissolve a small amount in a volatile solvent like methanol or acetonitrile.

-

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Obtain the mass spectrum using an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

-

Data Interpretation:

-

Correlate the observed chemical shifts, integration values, and splitting patterns in the NMR spectra to the molecular structure.

-

Assign the major absorption bands in the IR spectrum to the corresponding functional groups.

-

Confirm the molecular weight and the presence of chlorine from the mass spectrum's molecular ion and isotopic pattern.

-

Part 3: Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems primarily from the reactivity of the chlorine atom at the 2-position of the quinoline ring. This position is activated towards nucleophilic aromatic substitution (SₙAr) due to the electron-withdrawing effect of the ring nitrogen.

This reactivity allows it to serve as a versatile building block for constructing more elaborate molecules. For instance, it is a known reactant for the synthesis of 2-(1H-1,2,4-triazol-1-yl)quinolines, demonstrating its utility in creating linkages with other heterocyclic systems.[8] The general reactivity of 2-chloroquinolines with nucleophiles like amines, thiols, and alcohols is well-documented, making this compound a key intermediate for generating libraries of substituted quinolines for biological screening.

Caption: Key SₙAr reactivity of this compound.

Part 4: Synthesis Protocol

The synthesis of 2-chloro-quinoline derivatives is often achieved via the Vilsmeier-Haack reaction.[9][10] This reaction utilizes phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF) to formylate and cyclize an appropriate acetanilide precursor. The following is a plausible, detailed protocol for the synthesis of this compound.

Workflow for Synthesis

Caption: Step-by-step workflow for the synthesis of this compound.

Step-by-Step Methodology

-

Vilsmeier Reagent Formation: In a three-necked flask equipped with a dropping funnel and a condenser, add N,N-dimethylformamide (DMF, 3 equivalents) and cool the flask in an ice bath to 0°C.

-

Addition of POCl₃: Add phosphoryl chloride (POCl₃, ~5-10 equivalents) dropwise to the DMF with constant stirring, ensuring the temperature remains low. Stir for 20-30 minutes to allow for the formation of the Vilsmeier reagent.

-

Addition of Acetanilide: Add the starting material, N-(3-methylphenyl)acetamide (1 equivalent), to the reaction mixture.

-

Reaction Heating: Remove the ice bath and allow the mixture to warm to room temperature. Subsequently, heat the reaction mixture to 80-90°C for 7-10 hours.[9] Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Isolation: A precipitate will form. Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any residual acid and DMF.

-

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol or an ethyl acetate/petroleum ether mixture) to yield the purified this compound.[11]

Part 5: Safety and Handling

Proper handling of this compound is crucial to ensure laboratory safety. The compound is classified with specific hazards that require appropriate precautions.

GHS Hazard Information

-

Hazard Statements:

-

Signal Word: Danger[12]

Safe Handling Protocol

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[12]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[12]

-

Handling: Avoid contact with skin and eyes. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[12]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials.

-

Spill Response: In case of a spill, evacuate the area. Wear appropriate PPE and prevent dust formation. Collect the spilled solid using non-sparking tools and place it in a suitable container for disposal.

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. This may involve removal to a licensed chemical destruction plant.[12]

Part 6: Applications in Research and Drug Discovery

The true value of this compound lies in its application as a molecular scaffold and synthetic intermediate. The quinoline core is a "privileged structure" in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide range of biological activities.

Compounds incorporating the quinoline ring system have demonstrated activities including anticancer, antimalarial, anti-inflammatory, antibacterial, and anti-HIV properties.[13] Therefore, this compound provides a readily modifiable template for drug discovery programs. Researchers can leverage the reactive chloro group to introduce a diverse range of functional groups and build libraries of novel quinoline derivatives. These libraries can then be screened for potential therapeutic activity, making this compound a valuable starting point in the quest for new medicines.

References

-

This compound (73863-46-4). Chemchart. [Link]

-

2-Chloro-3-(chloromethyl)-6,7-dimethylquinoline | C12H11Cl2N | CID 17039788. PubChem. [Link]

-

Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. [Link]

-

Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences. [Link]

-

Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. [Link]

-

This compound (C11H10ClN). PubChemLite. [Link]

-

CONTRIBUTION OF NMR SPECTROSCOPY, MASS SPECTROMETRY AND X-RAY DIFFRACTOMETRY TECHNIQUES TO THE CHARACTERIZATION OF 2-CHLORO-8-METHYL-3-FORMYLQUINOLINE. International Journal of Pharmaceutical Sciences and Drug Research. [Link]

-

Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray Diffractometry Techniques to the Characterization of 2-Chloro-8-methyl-3-formylquinoline. ResearchGate. [Link]

-

2-Chloro-6,7-dimethylquinoline-3-carbaldehyde | C12H10ClNO | CID 788657. PubChem. [Link]

-

2-Chloro-7,8-dimethylquinoline-3-carbaldehyde. National Institutes of Health (NIH). [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. This compound - Safety Data Sheet [chemicalbook.com]

- 3. This compound (73863-46-4) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 4. Page loading... [wap.guidechem.com]

- 5. PubChemLite - this compound (C11H10ClN) [pubchemlite.lcsb.uni.lu]

- 6. ijpsdronline.com [ijpsdronline.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound CAS#: 73863-46-4 [amp.chemicalbook.com]

- 9. ajgreenchem.com [ajgreenchem.com]

- 10. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemicalbook.com [chemicalbook.com]

- 13. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

The 2-Chloroquinoline Core: A Comprehensive Technical Guide to its Fundamental Reactivity

For researchers, medicinal chemists, and professionals in drug development, the quinoline scaffold is a cornerstone of molecular design. Its presence in a multitude of natural products and synthetic pharmaceuticals underscores its privileged status.[1] Among its many derivatives, the 2-chloroquinoline core stands out as a particularly versatile and reactive intermediate, offering a gateway to a vast chemical space.[2][3] This technical guide provides an in-depth exploration of the fundamental reactivity of the 2-chloroquinoline structure, moving beyond simple reaction lists to explain the causality behind its chemical behavior and provide actionable, field-proven insights for its application in synthesis.

The Electronic Landscape of 2-Chloroquinoline: A Foundation for Reactivity

The reactivity of the 2-chloroquinoline core is intrinsically linked to its electronic architecture. The fusion of an electron-rich benzene ring with an electron-deficient pyridine ring creates a unique electronic environment. The nitrogen atom in the pyridine ring exerts a strong electron-withdrawing effect (-I and -R), which significantly influences the reactivity of the entire heterocyclic system.[4]

Computational studies, such as those employing Density Functional Theory (DFT), reveal that the C2 and C4 positions of the quinoline ring are the most electron-deficient.[4] This is a direct consequence of the nitrogen atom's influence. The chlorine atom at the C2 position, therefore, is attached to a highly electrophilic carbon, making it an excellent leaving group in nucleophilic substitution reactions. Molecular Electrostatic Potential (MEP) maps visually confirm this, highlighting the electron-poor nature of the region around the C2 position, predisposing it to attack by nucleophiles.[4]

Nucleophilic Aromatic Substitution (SNAr): The Workhorse Reaction

The most prominent and widely utilized reaction of the 2-chloroquinoline core is Nucleophilic Aromatic Substitution (SNAr). The electron-deficient nature of the C2 position makes it highly susceptible to attack by a diverse range of nucleophiles, including amines, alcohols, thiols, and carbanions.[2][3][5]

Mechanism of SNAr on 2-Chloroquinoline

The SNAr reaction on 2-chloroquinoline proceeds through a two-step addition-elimination mechanism.[6][7]

-

Nucleophilic Attack: A nucleophile attacks the electrophilic C2 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is temporarily disrupted in this step.

-

Leaving Group Expulsion: The chloride ion is expelled, and the aromaticity of the pyridine ring is restored, yielding the substituted quinoline product.

The stability of the Meisenheimer complex is a key factor in the facility of this reaction. The negative charge is delocalized onto the electronegative nitrogen atom, which effectively stabilizes the intermediate and lowers the activation energy of the reaction.[8]

Caption: Generalized mechanism of Nucleophilic Aromatic Substitution on 2-chloroquinoline.

Common Nucleophiles and Representative Protocols

The versatility of the SNAr reaction on 2-chloroquinoline is demonstrated by the wide array of nucleophiles that can be employed.

| Nucleophile Type | Example | Product | Typical Conditions | Yield Range |

| Nitrogen | Aniline | 2-(Phenylamino)quinoline | EtOH, reflux, catalytic HCl | Good to Excellent |

| Morpholine | 2-(Morpholino)quinoline | DMF, K₂CO₃, heat | High | |

| 1,2,4-Triazole | 2-(1H-1,2,4-triazol-1-yl)quinoline | Neutral, acidic, or basic conditions | Variable | |

| Oxygen | Sodium Methoxide | 2-Methoxyquinoline | Methanol, reflux | High |

| Water (Hydrolysis) | Quinolin-2(1H)-one | Formic acid, toluene, 80°C | 91%[5] | |

| Sulfur | Sodium Sulfide | 2-Mercaptoquinoline | DMF, room temperature | Good |

| Thiophenol | 2-(Phenylthio)quinoline | Base, solvent | Good to Excellent |

Experimental Protocol: Synthesis of Quinolin-2(1H)-one via Hydrolysis [5]

-

To a solution of 2-chloroquinoline (1.0 mmol) in toluene (5 mL) in a sealed tube, add formic acid (8.0 equiv).

-

Heat the reaction mixture to 80°C and stir for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford quinolin-2(1H)-one.

Metal-Catalyzed Cross-Coupling Reactions: Forging Carbon-Carbon and Carbon-Nitrogen Bonds

The 2-chloroquinoline core is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are indispensable tools for the construction of complex molecular architectures.[5]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a C-C bond between the C2 position of the quinoline and a boronic acid or ester. This reaction is widely used to synthesize biaryl and heteroaryl-aryl compounds.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [9]

-

In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 2-chloroquinoline (1.0 equiv), the desired arylboronic acid (1.3 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₃PO₄, 2.0 equiv).

-

Add an anhydrous solvent (e.g., THF or dioxane).

-

Stir the reaction mixture at 90-120°C for 8-12 hours.

-

Monitor the reaction by TLC.

-

After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through Celite.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solvent and purify the product by column chromatography.

Caption: Experimental workflow for the Suzuki-Miyaura coupling of 2-chloroquinoline.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, allowing for the synthesis of a wide range of 2-aminoquinoline derivatives.[10][11]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [10][12]

-

In a glovebox or under an inert atmosphere, charge a vial with 2-chloroquinoline (1.0 equiv), the desired amine (1.2 equiv), a palladium precatalyst (e.g., BrettPhos Pd G4, 5 mol%), a phosphine ligand (e.g., BrettPhos, 5 mol%), and a base (e.g., K₃PO₄, 1.4 equiv).

-

Add an anhydrous solvent (e.g., t-BuOH).

-

Seal the vial and heat the reaction mixture to 100°C with stirring for the required time (typically several hours to days).

-

After cooling, partition the mixture between an organic solvent (e.g., DCM) and water.

-

Separate the layers, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, dry over a drying agent, and concentrate.

-

Purify the product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C bond between the C2 position of the quinoline and a terminal alkyne, yielding 2-alkynylquinolines.[13][14] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.[15]

Experimental Protocol: Pd/C-Catalyzed Sonogashira Coupling in Water [13]

-

To a mixture of 2-chloroquinoline (1.0 mmol), the terminal alkyne (1.2 mmol), Pd/C (5 mol%), CuI (10 mol%), and PPh₃ (20 mol%) in water (5 mL), add a base (e.g., Et₃N, 3.0 mmol).

-

Heat the reaction mixture at 80°C for the specified time.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture and extract with an organic solvent.

-

Dry the organic layer, concentrate, and purify by column chromatography.

Heck Reaction

The Heck reaction involves the coupling of 2-chloroquinoline with an alkene to form a substituted alkene, creating a new C-C bond at the C2 position.[16][17][18]

Experimental Protocol: General Procedure for the Heck Reaction [16]

-

In a flask, combine 2-chloroquinoline (1.0 mmol), the alkene (1.2 mmol), a palladium catalyst (e.g., a borapalladacycle, 0.05 mol%), and a base (e.g., n-Bu₃N, 2.0 mmol) in a suitable solvent (e.g., DMF, 5 mL).

-

Heat the reaction mixture under an inert atmosphere at 140°C.

-

After the reaction is complete, cool the mixture and perform an extractive work-up with an organic solvent and water.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

Electrophilic Aromatic Substitution: Reactivity of the Benzene Ring

While the pyridine ring of 2-chloroquinoline is deactivated towards electrophilic attack, the fused benzene ring can undergo electrophilic aromatic substitution (EAS) reactions such as nitration, sulfonation, and halogenation.[19][20] The chloro and the heterocyclic part of the molecule act as directing groups. The nitrogen-containing ring is deactivating, and the chlorine atom is deactivating but ortho-, para-directing. The outcome of electrophilic substitution will depend on the reaction conditions, with substitution generally favoring the 5- and 8-positions.

General Considerations for EAS on 2-Chloroquinoline:

-

Nitration: Typically carried out with a mixture of concentrated nitric acid and sulfuric acid.[21][22]

-

Sulfonation: Achieved using fuming sulfuric acid (H₂SO₄/SO₃).[22]

-

Halogenation: Requires a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃) for chlorination or bromination.[22]

Sources

- 1. rsc.org [rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. youtube.com [youtube.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 13. sci-hub.box [sci-hub.box]

- 14. researchgate.net [researchgate.net]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Chloro({2-[mesityl(quinolin-8-yl-κN)boryl]-3,5-dimethyl-phenyl}methyl-κC)palladium(II) as a Catalyst for Heck Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Heck Reaction [organic-chemistry.org]

- 18. youtube.com [youtube.com]

- 19. CK12-Foundation [flexbooks.ck12.org]

- 20. organicmystery.com [organicmystery.com]

- 21. masterorganicchemistry.com [masterorganicchemistry.com]

- 22. organicchemistrytutor.com [organicchemistrytutor.com]

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

An In-Depth Technical Guide to the Potential Biological Activities of Dimethylquinoline Derivatives

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, represents a cornerstone in the field of medicinal chemistry.[1][2] Its rigid structure and the presence of a nitrogen atom provide unique electronic and steric properties, making it an ideal framework for interacting with a multitude of biological targets. This inherent versatility has led to its designation as a "privileged structure," a concept that describes molecular frameworks capable of binding to diverse receptors with high affinity.[3] Consequently, quinoline and its derivatives are found in numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities, including antimalarial, anticancer, antimicrobial, and anti-inflammatory properties.[1][4][5][6][7]

Among the vast library of quinoline analogs, dimethylquinoline derivatives have emerged as a particularly promising subclass. The addition of methyl groups can significantly influence the molecule's lipophilicity, metabolic stability, and steric interactions with target proteins, often enhancing its therapeutic potential. This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic applications of dimethylquinoline derivatives, aimed at researchers, scientists, and drug development professionals.

Part 1: Synthetic Strategies for Dimethylquinoline Derivatives

The biological evaluation of any compound class begins with its synthesis. The construction of the quinoline core is well-established, with several named reactions providing versatile routes to a wide array of derivatives. The choice of a specific synthetic pathway is dictated by the desired substitution pattern on both the benzene and pyridine rings.

Common Synthetic Methodologies:

-

Skraup Synthesis: This is one of the oldest and most direct methods, involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[8][9] It is particularly useful for synthesizing simple, unsubstituted or alkyl-substituted quinolines. The harsh reaction conditions (strong acid, high temperature), however, can limit its applicability for substrates with sensitive functional groups.

-

Doebner-von Miller Reaction: A more flexible variation, this reaction uses α,β-unsaturated aldehydes or ketones, which can be formed in situ from aldehydes or ketones under acidic conditions. It allows for a greater variety of substitution patterns on the pyridine ring.

-

Combes Synthesis: This acid-catalyzed reaction between an aniline and a β-diketone is effective for preparing 2,4-disubstituted quinolines.[8]

-

Friedländer Synthesis: This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[8] It offers a straightforward approach to polysubstituted quinolines with high regioselectivity.[10]

The synthesis of specific dimethylquinoline derivatives often employs these classical methods. For instance, 2,6-dimethylquinoline can be prepared from p-toluidine using modifications of the Skraup or Doebner-von Miller reactions.[2][9] Further functionalization can be achieved through subsequent reactions on the quinoline core or by starting with appropriately substituted precursors.[11]

Caption: Generalized workflow for the synthesis of dimethylquinoline derivatives.

Part 2: Anticancer Activities

The development of novel anticancer agents is a primary focus of quinoline chemistry. Dimethylquinoline derivatives have demonstrated significant cytotoxicity against a range of human cancer cell lines, often exhibiting greater selectivity and lower toxicity than existing chemotherapeutics.[12][13][14]

Mechanisms of Action

The anticancer effects of dimethylquinoline derivatives are multifaceted, involving the modulation of several key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

-

PI3K/AKT/mTOR Pathway Inhibition: The PI3K/AKT/mTOR pathway is a central regulator of cell growth and survival and is frequently hyperactivated in many cancers. Certain indolo[2,3-b]quinoline derivatives, such as 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline (MMNC), have been shown to inhibit the proliferation of colorectal cancer cells by downregulating the phosphorylation of key proteins in this pathway.[15] This inhibition leads to cell cycle arrest, typically at the G2/M phase, and the induction of apoptosis.[15]

Caption: Inhibition of the PI3K/AKT/mTOR pathway by dimethylquinoline derivatives.

-

Induction of Apoptosis: Many derivatives trigger programmed cell death. For example, certain quinoline compounds activate the p53 tumor suppressor protein, leading to an increased expression of the pro-apoptotic protein Bax and subsequent caspase activation.[16]

-

Enzyme Inhibition: Substituted 2-arylquinolines have been found to act as regulators of lysine-specific demethylase (KDM) proteins, which are involved in epigenetic regulation and are often dysregulated in cancer.[12] Molecular docking studies have shown a strong correlation between the binding affinity of these derivatives to KDM proteins and their cytotoxic activity.[12]

Structure-Activity Relationship (SAR) Insights

-

Lipophilicity: A clear correlation has been observed between the lipophilicity (expressed as cLogP) of quinoline derivatives and their cytotoxic effects. Generally, higher lipophilicity leads to better anticancer activity, likely due to improved cell membrane penetration.[12]

-

Substitution Position: The nature and position of substituents are critical. For instance, a large, bulky alkoxy group at the C-7 position and an amino side chain at the C-4 position have been identified as beneficial for antiproliferative activity.[16] Similarly, C-6 substituted 2-phenylquinolines show significant activity against prostate (PC3) and cervical (HeLa) cancer cells.[12]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity of representative dimethylquinoline derivatives against various cancer cell lines.

| Compound ID | Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| MMNC | Indolo[2,3-b]quinoline | HCT116 (Colon) | 0.33 | [15] |

| Quinoline 13 | 2-Arylquinoline | HeLa (Cervical) | 8.3 | [12] |

| Quinoline 12 | 2-Arylquinoline | PC3 (Prostate) | 31.37 | [12] |

| Compound 10g | 4-Aminoquinoline | Multiple Lines | < 1.0 | [16] |

| Compound 91b1 | Quinoline | AGS (Gastric) | < 2.17 µg/mL | [17] |

Experimental Protocol: MTT Cytotoxicity Assay

This protocol provides a standardized method for assessing the in vitro cytotoxicity of dimethylquinoline derivatives.

-

Cell Culture: Plate human cancer cells (e.g., HCT116, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere for 24 hours in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the dimethylquinoline derivative in the appropriate cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compound or vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plate for 48-72 hours. The duration is optimized based on the cell line's doubling time.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Part 3: Antimicrobial Activities

The rise of antimicrobial resistance necessitates the development of new classes of antibiotics.[18] Quinoline derivatives have long been recognized for their antimicrobial properties, and dimethyl-substituted analogs are being explored as potent agents against a variety of pathogens.[18][19]

Spectrum of Activity and Mechanisms

Dimethylquinoline derivatives have demonstrated broad-spectrum activity.

-

Antibacterial Activity: These compounds are particularly effective against multidrug-resistant Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium difficile.[19] The mechanism of action for some derivatives involves the inhibition of FtsZ, a key protein in bacterial cell division. By disrupting FtsZ polymerization and its GTPase activity, the compounds prevent proper cell division, leading to bacterial cell death.[18] Other derivatives function as inhibitors of the peptide deformylase (PDF) enzyme, which is essential for bacterial protein maturation.[20]

-

Antifungal Activity: Potent activity has been reported against fungal strains such as Aspergillus flavus, Aspergillus niger, and Candida albicans.[18][20]

Caption: Inhibition of bacterial cell division via FtsZ polymerization disruption.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

| Compound Class | Target Organism | MIC (µg/mL) | Reference |

| Indolizinoquinoline | S. aureus (MRSA) | 0.031 | [18] |

| Indolizinoquinoline | E. coli | 2 | [18] |

| Quinoline-Sulfonyl | Bacillus cereus | 3.12 - 50 | [20] |

| Quinoline Hybrid | A. flavus | 12.5 | [18] |

| Quinoline Hybrid | C. neoformans | 25 | [18] |

| Quinoline-Hydroxyimidazolium | S. aureus | 2 | [21] |

Experimental Protocol: Broth Microdilution for MIC Determination

-

Inoculum Preparation: Culture the microbial strain overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) to achieve a standardized concentration of ~5 x 10⁵ CFU/mL.

-

Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the dimethylquinoline derivative in the broth. The final volume in each well should be 100 µL.

-

Inoculation: Add 100 µL of the standardized microbial inoculum to each well, bringing the final volume to 200 µL. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

-

Incubation: Incubate the plate at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature for 24-48 hours for fungi.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as detected by the naked eye.

Part 4: Anti-inflammatory and Neuroprotective Activities

Chronic inflammation and oxidative stress are underlying factors in numerous diseases, from rheumatoid arthritis to neurodegenerative disorders like Alzheimer's and Parkinson's disease.[3][22][23] Dimethylquinoline derivatives have shown promise as both anti-inflammatory and neuroprotective agents.

Mechanisms and Targets

-

Anti-inflammatory Action: The anti-inflammatory effects are often achieved by inhibiting key enzymes in the inflammatory cascade. Structure-activity relationship studies have revealed that specific substitutions on the quinoline ring can direct the molecule to different targets. For example, quinolines with a carboxylic acid moiety tend to show Cyclooxygenase (COX) inhibition, while those with a carboxamide moiety can act as Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists.[24] Other derivatives target Phosphodiesterase 4 (PDE4) and TNF-α converting enzyme (TACE).[24]

-

Neuroprotective Effects: The neuroprotective potential of quinoline derivatives stems from their ability to counteract the multifactorial nature of neurodegeneration.[23] Their mechanisms include:

-

Antioxidant Activity: They can scavenge free radicals and reduce oxidative stress, a key pathological feature in Alzheimer's and Parkinson's diseases.[3][25]

-

Enzyme Inhibition: Certain derivatives act as inhibitors of acetylcholinesterase (AChE), which increases acetylcholine levels in the brain (a strategy for Alzheimer's treatment), and monoamine oxidase B (MAO-B), an enzyme involved in dopamine degradation (a target in Parkinson's disease).[3][25]

-

Metal Chelation: Dysregulation of metal ions like copper and iron contributes to oxidative stress and amyloid-β aggregation in Alzheimer's. The quinoline scaffold can chelate these metal ions, mitigating their neurotoxic effects.[23]

-

Experimental Protocol: DPPH Radical Scavenging Assay (Antioxidant)

-

Reagent Preparation: Prepare a stock solution of the dimethylquinoline derivative in methanol or ethanol. Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent to an absorbance of ~1.0 at 517 nm.

-

Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of the test compound to 100 µL of the DPPH solution. Ascorbic acid or Trolox can be used as a positive control.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm. The reduction in absorbance indicates the radical scavenging activity.

-

Calculation: Calculate the percentage of scavenging activity using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample. The EC₅₀ value (effective concentration to scavenge 50% of DPPH radicals) can then be determined.

Conclusion and Future Perspectives

Dimethylquinoline derivatives represent a highly versatile and promising class of compounds with a remarkable breadth of biological activities. The research summarized in this guide highlights their significant potential in oncology, infectious diseases, and the treatment of inflammatory and neurodegenerative disorders. The well-established synthetic routes allow for extensive chemical modification, enabling the fine-tuning of their pharmacological profiles through rigorous structure-activity relationship studies.

Future research should focus on several key areas. Firstly, optimizing the pharmacokinetic and toxicological (ADMET) properties of lead compounds is crucial for their translation into clinical candidates.[12][26] Secondly, the use of advanced computational methods, such as molecular docking and dynamics simulations, can further elucidate their mechanisms of action and guide the rational design of next-generation derivatives with enhanced potency and selectivity.[3][20] Finally, exploring novel biological targets and combination therapies could unlock the full therapeutic potential of this privileged chemical scaffold.

References

- BenchChem. (n.d.). Synthetic Pathways to Novel Quinoline Derivatives: Application Notes for 2,3-Dimethylquinoline 1-Oxide. Benchchem.

- New Journal of Chemistry (RSC Publishing). (n.d.). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights.

- IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.

- Tyagi, S., & Salahuddin. (2022). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. Neuroquantology, 20(10), 2408-2427.

- ResearchGate. (n.d.).

- PubMed. (n.d.).

- ResearchGate. (n.d.). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling.

- Kumar, A., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure & Dynamics, 1-16.

- Khan, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. PLoS ONE, 14(8), e0220899.

- Wang, Y., et al. (n.d.).

- Cao, R., et al. (2019). Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 162, 453-465.

- Kumar, S., et al. (2009). Biological Activities of Quinoline Derivatives. Mini-Reviews in Medicinal Chemistry, 9(14), 1648-1654.

- Li, C., et al. (n.d.). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. PMC - PubMed Central.

- RSC Advances (RSC Publishing). (n.d.). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview.

- Bartow, E., & McCollum, E. V. (n.d.).

- Dib, M., et al. (2021). Recent Developments of Quinoline Derivatives and their Potential Biological Activities.

- PMC - PubMed Central. (2024). Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)

- Bentham Science. (n.d.).

- ResearchGate. (n.d.). Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α 2C -Adrenoceptor Antagonists.

- Solubility of Things. (n.d.). 2,6-Dimethylquinoline.

- International Journal of Pharmaceutical Research. (2021).

- ResearchGate. (n.d.).

- PMC - NIH. (n.d.). Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease.

- ResearchGate. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential.

- Singh, R., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of the Indian Chemical Society, 99(12), 100783.

- MDPI. (n.d.). Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids.

- Frapwell, C. J., et al. (2020). Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms. Antimicrobial Agents and Chemotherapy, 64(5), e02073-19.

- PMC - NIH. (2019). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids.

- MDPI. (n.d.). KYNA Derivatives with Modified Skeleton; Hydroxyquinolines with Potential Neuroprotective Effect.

- Martinez-Araya, C., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants, 12(10), 1853.

- Biointerface Research in Applied Chemistry. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule.

- MDPI. (n.d.).

- Gupta, S. K., & Mishra, A. (2016). Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. Anti-inflammatory & anti-allergy agents in medicinal chemistry, 15(1), 31-43.

- Eclética Química. (2023).

Sources

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. researchgate.net [researchgate.net]

- 4. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benthamscience.com [benthamscience.com]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. iipseries.org [iipseries.org]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. neuroquantology.com [neuroquantology.com]

- 14. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. revista.iq.unesp.br [revista.iq.unesp.br]

Solubility of 2-Chloro-3,7-dimethylquinoline in common lab solvents

An In-Depth Technical Guide to the Solubility of 2-Chloro-3,7-dimethylquinoline in Common Laboratory Solvents

Authored by: A Senior Application Scientist

**Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound, a substituted quinoline of interest in synthetic chemistry and drug discovery. Recognizing the current absence of readily available, quantitative solubility data in public literature, this document serves as a foundational resource for researchers. It outlines the theoretical principles governing solubility, provides detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination, and offers a standardized format for data reporting. The methodologies described are grounded in established laboratory practices to ensure scientific integrity and reproducibility. This guide is intended to empower researchers, scientists, and drug development professionals to accurately characterize the solubility profile of this compound, a critical step in its downstream applications.

Introduction: The Critical Role of Solubility in Chemical Research

This compound is a halogenated heterocyclic compound with a molecular structure that suggests potential applications as a building block in medicinal chemistry and materials science. The physicochemical properties of such molecules, particularly their solubility in various solvents, are paramount for a wide range of applications, including but not limited to:

-

Reaction Chemistry: Solvent choice is critical for controlling reaction kinetics, thermodynamics, and product yields.

-

Purification: Techniques such as crystallization and chromatography are fundamentally dependent on differential solubility.

-

Drug Formulation: For pharmaceutical applications, solubility directly impacts bioavailability and the feasibility of different administration routes.

-

Analytical Chemistry: The preparation of solutions for analysis requires a thorough understanding of a compound's solubility.

The structure of this compound, featuring a relatively nonpolar quinoline backbone with methyl substitutions and a polarizable chloro-group, indicates a nuanced solubility profile. It is anticipated to be largely insoluble in water but soluble in a range of organic solvents.[1] This guide provides the necessary tools to move from this qualitative prediction to robust, quantitative data.

Foundational Principles: What Governs Solubility?

The solubility of a solid solute in a liquid solvent is governed by the principle of "like dissolves like," which is a simplified expression of the thermodynamic principles at play.[2][3] Solubility is achieved when the energy released from the interaction between solute and solvent molecules is sufficient to overcome the energy required to break the solute-solute (lattice energy) and solvent-solvent interactions.

Several factors influence the solubility of this compound:

-

Solvent Polarity: The polarity of the solvent will be a key determinant. Polar solvents are more likely to solvate polar solutes, and nonpolar solvents are better for nonpolar solutes.[1]

-

Temperature: For most solid solutes, solubility increases with increasing temperature as the additional energy helps to overcome the lattice energy of the solid.[4]

-

pH (for aqueous solutions): The quinoline nitrogen is basic and can be protonated at an acidic pH. This would likely increase the aqueous solubility of the compound.[5][6]

-

Crystalline Form: The crystal lattice energy of the solid form of this compound will impact its solubility. Different polymorphs can exhibit different solubilities.

Safety First: Handling this compound

Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS). This compound is classified as harmful if swallowed and causes serious eye damage.[7]

Essential Safety Precautions: [7]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.

-

Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Spills: In case of a spill, evacuate the area and follow the cleanup procedures outlined in the SDS.

Experimental Determination of Solubility: A Step-by-Step Guide

This section provides detailed protocols for determining the solubility of this compound. The following workflow is recommended for a comprehensive solubility assessment.

Caption: Recommended workflow for solubility determination.

Part 1: Qualitative Solubility Assessment

This initial screening provides a rapid assessment of solubility in a range of common laboratory solvents and helps in selecting solvents for quantitative analysis.[5][6]

Materials:

-

This compound

-

Small test tubes or vials

-

A selection of solvents (e.g., Water, Ethanol, Methanol, Acetone, Dichloromethane, Toluene, Hexane, 5% HCl, 5% NaOH)[5]

-

Vortex mixer

Protocol:

-

Sample Preparation: Add approximately 25 mg of this compound to a small test tube.[5]

-

Solvent Addition: Add 0.75 mL of the selected solvent in small portions (e.g., 0.25 mL at a time).[5]

-

Mixing: After each addition, cap the test tube and vortex vigorously for at least 30 seconds.[2]

-

Observation: Visually inspect the solution for any undissolved solid.

-

Classification: Classify the solubility based on the following criteria:

-

Soluble: The entire solid dissolves completely.

-

Partially Soluble: A portion of the solid dissolves, but some remains undissolved.

-

Insoluble: No apparent dissolution of the solid.

-

-

Record Results: Record your observations for each solvent. For compounds soluble in water, the pH should be tested with litmus paper to determine if the compound is acidic or basic.[6]

Part 2: Quantitative Solubility Determination using the Isothermal Saturation Method

The isothermal saturation (or shake-flask) method is a widely accepted technique for determining the equilibrium solubility of a compound.[4][8]

Materials:

-

This compound

-

Selected solvents from the qualitative assessment

-

Scintillation vials or other sealable containers

-

Constant temperature incubator/shaker

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Protocol:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume or mass of a specific solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached from a state of saturation.[1][8]

-

Equilibration: Tightly cap the vials and place them in a constant temperature incubator/shaker set to the desired temperature (e.g., 25 °C or 37 °C). Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure the solution is saturated.[1][4]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature until the excess solid has settled.

-

Sample Withdrawal: Carefully withdraw a known volume of the supernatant using a syringe.

-

Filtration: Immediately filter the withdrawn sample through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

-

Analysis: Accurately dilute the filtered saturated solution with a suitable solvent. Quantify the concentration of this compound in the diluted sample using a pre-validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).

-

Calculation: Calculate the solubility from the determined concentration and the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, mol/L).

Caption: Isothermal saturation method workflow.

Data Presentation and Interpretation

To facilitate data comparison and future research, it is recommended to report solubility data in a standardized format.

Table 1: Qualitative Solubility of this compound

| Solvent | Classification (Soluble/Partially Soluble/Insoluble) |

| Water | |

| Ethanol | |

| Methanol | |

| Acetone | |

| Dichloromethane | |

| Toluene | |

| Hexane | |

| 5% HCl (aq) | |

| 5% NaOH (aq) |

Table 2: Quantitative Solubility of this compound at 25 °C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| e.g., Dichloromethane | ||

| e.g., Acetone | ||

| e.g., Ethanol |

Conclusion

References

- Chemical Safety Data Sheet MSDS / SDS - this compound - ChemicalBook. (2025).

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Procedure For Determining Solubility of Organic Compounds. (n.d.).

- This compound AldrichCPR 73863-46-4. (n.d.).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025).

- How can you determine the solubility of organic compounds? - Quora. (2017).

- This compound (73863-46-4). (n.d.).

- 2-Chloro-3-(chloromethyl)-6,7-dimethylquinoline | C12H11Cl2N | CID 17039788. (n.d.).

- 2-CHLORO-3,8-DIMETHYLQUINOLINE 108097-04-7 wiki. (n.d.).

- SAFETY DATA SHEET. (2024).

- 2-Chloro-6,7-dimethylquinoline-3-carbaldehyde | C12H10ClNO | CID 788657. (n.d.).

- Safety Data Sheet. (2025).

- SAFETY DATA SHEET. (2025).

- 2-chloro-7-methylquinoline synthesis. (n.d.).

- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018). RSC Advances, 8(3), 1337-1357.

- 2-CHLORO-3-CHLOROMETHYL-6 7-DIMETHYLQUINOLINE. (n.d.).

- A Modified Procedure for the Synthesis of 2-Chloroquinoline-3-Carbaldehydes Using Phosphorus Pentachloride. (2016).

- An In-depth Technical Guide on the Solubility of 2-Chloro-3-(2-pyridinyl)quinoxaline in Common Solvents. (2025).

- 2-Chloroquinoline | C9H6ClN | CID 11928. (n.d.).

- Solubility Profile of 2-Chloro-3-methyl-5-nitropyridine in Organic Solvents: A Technical Guide. (2025).

- Solvent Miscibility Table. (n.d.).

Sources

2-Chloro-3,7-dimethylquinoline safety, handling, and MSDS information

An In-depth Technical Guide to 2-Chloro-3,7-dimethylquinoline: Safety, Handling, and Emergency Protocols

Executive Overview

This compound (CAS No: 73863-46-4) is a halogenated heterocyclic building block utilized in chemical synthesis and drug discovery.[1][2] As with many chlorinated aromatic compounds, its handling requires a nuanced understanding of its specific toxicological profile and chemical properties to ensure the safety of laboratory personnel and the integrity of research. This guide provides a comprehensive overview of the critical safety data, risk mitigation strategies, and emergency response protocols necessary for the safe handling of this compound. The information herein is synthesized from material safety data sheets (MSDS), regulatory information, and established laboratory safety practices, intended for an audience of trained researchers, scientists, and drug development professionals.

Hazard Identification and Classification

The foundation of safe chemical handling is a thorough understanding of the inherent hazards. This compound is classified under the Globally Harmonized System (GHS) as a hazardous substance.

GHS Hazard Pictograms:

This classification mandates stringent handling protocols due to the compound's potential to cause significant acute health effects upon exposure. The primary hazards are summarized in the table below.

Table 1: GHS Hazard Classification for this compound

| Hazard Class | Hazard Code | Hazard Statement |

| Acute toxicity, Oral | H302 | Harmful if swallowed.[1][3] |

| Serious eye damage/eye irritation | H318 | Causes serious eye damage.[1][3] |

The causality for these classifications stems from the reactivity of the chloroquinoline core. If ingested, the compound can interfere with biological processes, leading to acute toxicity.[4] The most severe risk is to the eyes, where direct contact can cause irreversible damage.[3]

Hazard Communication Workflow

The GHS classification system provides a logical workflow for communicating hazards, from initial classification to the practical information used by a researcher. This ensures that the risks are clearly and consistently conveyed.

Caption: GHS Hazard Communication Workflow.

Physicochemical Properties

Understanding a compound's physical and chemical properties is essential for designing safe experiments and storage solutions. Key properties for this compound are listed below.

Table 2: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 73863-46-4 | [1][2][3] |

| Molecular Formula | C₁₁H₁₀ClN | [1][2] |

| Molecular Weight | 191.66 g/mol | [1][2] |

| Appearance | Solid | [1] |

| Density | 1.188 g/cm³ | [3] |

| Solubility | No data available | [3] |

| Vapor Pressure | No data available | [3] |

The compound is a solid at room temperature, which mitigates the risk of vapor inhalation compared to volatile liquids. However, dust and aerosols can be generated during handling, posing an inhalation and contact hazard.[3]

Safe Handling and Storage Protocols

A self-validating safety protocol relies on engineering controls, administrative procedures, and personal protective equipment (PPE) working in concert.

Engineering and Administrative Controls

The primary directive is to minimize exposure. The most effective method is to handle the material within a certified chemical fume hood.[5] This not only contains dust and potential vapors but also provides a protective barrier.

-

Ventilation: Always handle this compound in a well-ventilated area, preferably a chemical fume hood, to prevent the accumulation of dust or aerosols.[3][6]

-

Access Restriction: When handling the compound, clearly demarcate the work area and restrict access to authorized personnel only.[7]

-

Hygiene: Prohibit eating, drinking, and smoking in areas where the chemical is handled.[3][8] Wash hands thoroughly after handling and before leaving the laboratory.[3][9]

Storage Requirements

Proper storage is critical to maintaining chemical stability and preventing accidental exposure or incompatible reactions.

-

Container: Store in a tightly closed, properly labeled container.[3][8]

-

Conditions: Keep in a dry, cool, and well-ventilated place.[3][6] This prevents potential degradation and minimizes vapor pressure.

-

Segregation: Store away from incompatible materials, particularly strong oxidizing agents.[3] While specific reactivity data is limited, it is prudent to segregate chlorinated compounds from flammable, non-chlorinated solvents to prevent potentially violent reactions in case of a breach.[10] Foodstuffs and other consumables must be stored separately.[3]

Detailed Handling Protocol

This protocol outlines the step-by-step process for safely weighing and using the solid compound.

-

Preparation:

-

Verify that the chemical fume hood is operational and the sash is at the appropriate working height.

-

Don all required PPE as specified in Section 4.

-

Prepare the work surface by covering it with absorbent, disposable bench paper.

-

Assemble all necessary equipment (spatulas, weigh boats, glassware, solvent) inside the fume hood.

-

-

Aliquotting the Compound:

-

Carefully open the stock container inside the fume hood. Avoid creating puffs of airborne dust.

-

Use a clean spatula to transfer the desired amount of solid to a weigh boat on a tared balance. If the balance cannot be placed in a hood, use a ventilated balance enclosure.

-

Close the stock container immediately after removing the material.

-

-

Dissolution/Reaction Setup:

-

Add the weighed solid to the reaction vessel or solvent container.

-

If adding to a solvent, do so slowly to control any potential exothermic reactions.

-

Ensure the vessel is securely clamped and any subsequent operations (heating, stirring) are initiated with care.

-

-

Post-Handling and Cleanup:

-

Carefully clean the spatula and any other contaminated reusable equipment.

-

Wipe down the work surface inside the fume hood with an appropriate solvent and dispose of the bench paper and any contaminated wipes as hazardous waste.

-

Remove PPE in the correct order (gloves last) and dispose of single-use items.

-

Wash hands thoroughly with soap and water.

-

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected based on the specific hazards of the compound.[11] The required PPE for handling this compound is comprehensive due to the serious eye damage risk.

Table 3: Recommended Personal Protective Equipment (PPE)

| Area | Protection | Specification & Rationale |

| Eyes/Face | Chemical Safety Goggles & Face Shield | Standard safety glasses are insufficient. Tightly fitting safety goggles are mandatory to protect against dust and splashes.[3][5] A face shield should be worn over goggles when there is a significant splash risk. This directly addresses the H318 "Causes serious eye damage" hazard. |

| Hands | Chemical-Resistant Gloves | Handle with gloves that satisfy EU Directive 89/686/EEC and the standard EN 374.[3] Nitrile gloves are a common and effective choice.[5] Always inspect gloves before use and change them immediately if contact with the chemical is suspected.[3] |

| Body | Laboratory Coat | A long-sleeved, knee-length lab coat must be worn and kept fastened to protect skin from accidental contact.[5] For larger quantities, consider a fire/flame-resistant and impervious apron or suit.[3] |

| Respiratory | NIOSH-Approved Respirator | Not typically required if handled exclusively within a functioning chemical fume hood.[5] If handling outside of a fume hood or if dust/aerosol generation is unavoidable, a full-face respirator with appropriate cartridges should be used to protect the eyes and respiratory system.[3][11] |

PPE Selection Logic

The choice of PPE is dictated by the experimental conditions and the potential for exposure.

Caption: Logic diagram for selecting appropriate PPE.

Emergency and First-Aid Procedures

Rapid and correct response to an exposure or spill is crucial to mitigating harm.[12]

First-Aid Measures

-

Eye Contact: This is the most critical exposure route. Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][9] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention from an ophthalmologist.

-

Skin Contact: Take off contaminated clothing immediately.[3] Wash the affected area with soap and plenty of water.[3] Consult a doctor if irritation persists.[6]

-

Ingestion: If swallowed, rinse the mouth with water.[3] Do not induce vomiting.[6] Call a doctor or Poison Control Center immediately.[6] Never give anything by mouth to an unconscious person.[3]

-

Inhalation: Move the victim to fresh air.[6] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical help.[3]

Spill Response Protocol

The response procedure depends on the scale of the spill.[13]

Minor Spill (Contained within a fume hood):

-

Alert: Alert personnel in the immediate area.

-

PPE: Ensure you are wearing appropriate PPE, including gloves, goggles, and a lab coat.

-

Contain: Use an inert absorbent material (such as vermiculite, sand, or earth) to cover the spill.[8]

-

Collect: Carefully sweep or scoop the absorbed material and spilled solid into a suitable, labeled container for hazardous waste.[3][8] Use spark-proof tools if there is any fire risk.[3]

-

Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

-

Dispose: Dispose of all contaminated materials (absorbent, gloves, wipes) as hazardous waste according to institutional and local regulations.[3]

Major Spill (Outside of a fume hood or large quantity):

-

Alert: Notify laboratory supervisors and the institution's Environmental Health and Safety (EHS) department or emergency response team.[12][15]

-

Secure: Secure the area to prevent re-entry.[12] If safe to do so, turn off ignition sources.[13]

-

Await Response: Do not attempt to clean up a major spill yourself.[13] Await the arrival of trained emergency personnel.[14]

Caption: Emergency spill response workflow.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3][6]

-

Hazards from Combustion: In a fire, hazardous decomposition products such as carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas may be produced.

-

Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.[3][6]

Disposal Considerations

Disposal of this compound and any contaminated materials must be handled as hazardous waste.[3]

-

Waste Collection: Collect waste in suitable, closed, and correctly labeled containers.[3]

-

Segregation: Do not mix chlorinated waste with non-chlorinated solvent waste streams.[16]

-

Regulations: Adhere strictly to all applicable local, state, and federal regulations for hazardous waste disposal.[3] Contact your institution's EHS department for specific guidance.[13]

References

-

2-Chloro-3-(chloromethyl)-6,7-dimethylquinoline. PubChem. [Link]

-

QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. (n.d.). Techno PharmChem. [Link]

-

This compound (73863-46-4). (n.d.). Chemchart. [Link]

-

Best Practices for Emergency Spill Response. (2024). ACTenviro. [Link]

-

Procedure for Chemical Spills. (n.d.). Ajman University. [Link]

-

2-Chloro-6,7-dimethylquinoline-3-carbaldehyde. PubChem. [Link]

-

Personal Protective Equipment to Use When Handling Hazardous Drugs. (2006). CDC/NIOSH. [Link]

-

Emergency and Spill Response Procedures. (n.d.). Auburn University. [Link]

-

HAZMAT Spill Response Procedures. (n.d.). Ion Science UK. [Link]

-

Chemical Spill Procedures. (n.d.). Princeton EHS. [Link]

-

Personal protective equipment for preparing toxic drugs. (2013). GERPAC. [Link]

-

NIOSH Recommendations for Chemical Protective Clothing A-Z. (n.d.). CDC Archive. [Link]

-

Guidance on Storage and Handling of Chlorinated Solvents. (n.d.). European Chlorinated Solvents Association (ECSA). [Link]

-

Guidance on Storage and Handling of Chlorinated Solvents. (n.d.). ECSA. [Link]

-

Working safely with solvents. (2021). University College London. [Link]

-

STANDARD OPERATING PROCEDURE FOR CHLORINATED SOLVENTS. (n.d.). USC Nanofab Wiki. [Link]

-

Guidance on Safe Storage of Chemicals in the Laboratory. (2024). University of Galway. [Link]

-

7-Chloroquinoline. PubChem. [Link]

Sources

- 1. This compound AldrichCPR 73863-46-4 [sigmaaldrich.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. 2-Chloro-6,7-dimethylquinoline-3-carbaldehyde | C12H10ClNO | CID 788657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. echemi.com [echemi.com]

- 7. wiki.nanofab.usc.edu [wiki.nanofab.usc.edu]

- 8. technopharmchem.com [technopharmchem.com]

- 9. fishersci.com [fishersci.com]

- 10. gre.ac.uk [gre.ac.uk]

- 11. pppmag.com [pppmag.com]

- 12. ionscience.com [ionscience.com]

- 13. Procedure for Chemical Spills | Emergency Response Procedure | Emergencies and Incidents [ajman.ac.ae]

- 14. cws.auburn.edu [cws.auburn.edu]

- 15. actenviro.com [actenviro.com]

- 16. ucl.ac.uk [ucl.ac.uk]

Methodological & Application